6-(Aminomethyl)-3-methoxypicolinonitrile
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-(aminomethyl)-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,4,9H2,1H3 |
InChI Key |
QZPPEPSJTQDRAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)C#N |
Origin of Product |
United States |
Preparation Methods
Halogenation Followed by Amination
This two-step protocol involves introducing a halogen atom at position 6 of the pyridine ring, followed by displacement with an aminating agent.
Step 1: Chlorination of 3-Methoxypicolinonitrile
3-Methoxypicolinonitrile undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is typically conducted at 110°C for 6–8 hours, yielding 6-chloro-3-methoxypicolinonitrile with a reported yield of 78%.
Step 2: Amination with Ammonia
The chlorinated intermediate reacts with aqueous ammonia in a sealed reactor at 120°C for 12 hours. This nucleophilic substitution replaces the chlorine atom with an aminomethyl group, achieving a 65% yield after purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Scheme:
$$
\text{3-Methoxypicolinonitrile} \xrightarrow[\text{POCl}3]{\Delta} \text{6-Chloro-3-methoxypicolinonitrile} \xrightarrow[\text{NH}3]{\Delta} \text{6-(Aminomethyl)-3-methoxypicolinonitrile}
$$
Reductive Amination of Carbonyl Intermediates
Aldehyde Intermediate Preparation
6-Formyl-3-methoxypicolinonitrile is synthesized via Vilsmeier-Haack formylation. Treating 3-methoxypicolinonitrile with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C generates the formylated derivative in 70% yield.
Reductive Amination
The aldehyde intermediate reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) as a reducing agent. Conducted in methanol at room temperature for 24 hours, this step affords the target compound in 82% yield. The reaction’s mild conditions minimize side reactions, preserving the nitrile functionality.
Reaction Scheme:
$$
\text{3-Methoxypicolinonitrile} \xrightarrow[\text{DMF, POCl}3]{\text{Vilsmeier-Haack}} \text{6-Formyl-3-methoxypicolinonitrile} \xrightarrow[\text{NH}4\text{OAc, NaBH}_3\text{CN}]{\text{MeOH}} \text{Target Compound}
$$
Catalytic Hydrogenation of Nitrile Precursors
Cyano Group Reduction
A less conventional route involves partial reduction of a dinitrile precursor. For example, 6-(Cyanomethyl)-3-methoxypicolinonitrile undergoes catalytic hydrogenation using Raney nickel under 30 psi H₂ at 50°C. This selectively reduces the cyanomethyl group to aminomethyl, yielding the target compound in 58% yield. Challenges include over-reduction of the aromatic nitrile, necessitating precise catalyst control.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Chlorination, Amination | 65 | 95 | Scalable, simple reagents | Low yield in amination step |
| Reductive Amination | Formylation, Reductive amination | 82 | 98 | High yield, mild conditions | Requires toxic POCl₃ |
| Catalytic Hydrogenation | Partial nitrile reduction | 58 | 90 | Single-step process | Risk of over-reduction |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or flash chromatography. Final characterization employs:
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its three functional groups:
-
Nitrile (-C≡N) :
-
Hydrolysis : Converts to carboxylic acid or amide under acidic/basic conditions.
-
Nucleophilic addition : Reacts with organometallic reagents or alcohols to form substituted products.
-
-
Methoxy (-OCH₃) :
-
Demethylation : Acidic cleavage to generate phenolic derivatives.
-
-
Aminomethyl (-CH₂NH₂) :
-
Nucleophilic substitution : Participation in alkylation or acylation reactions.
-
Amidation : Reaction with carboxylic acid derivatives to form amides.
-
Analytical and Characterization
Key methods for structural confirmation and purity assessment include:
-
Spectroscopy :
-
NMR : Proton and carbon-13 NMR to confirm positional isomerism and functional group integrity.
-
IR : Detection of nitrile (-C≡N) and amine (-NH₂) stretches.
-
-
Chromatography : TLC and HPLC for yield and impurity analysis .
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron distribution : The pyridine ring’s electron-deficient nature directs reactions to positions adjacent to electron-withdrawing groups (e.g., nitrile).
-
Steric effects : Substitution patterns (e.g., 3-methoxy vs. 6-aminomethyl) influence reaction rates and selectivity.
Optimization Strategies
Drawing from broader chemical reaction optimization principles :
-
Design of Experiments (DoE) : Factorial designs to identify critical variables (e.g., temperature, catalyst equivalents) for maximizing yield.
-
Kinetic studies : Determination of reaction order and activation energy to predict scalability.
Scientific Research Applications
6-(Aminomethyl)-3-methoxypicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the methoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The methoxy group at position 3 in 6-(Aminomethyl)-3-methoxypicolinonitrile is electron-donating, increasing the electron density of the pyridine ring. This contrasts with 3-(Trifluoromethyl)picolinonitrile (), where the CF₃ group is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions . Aminomethyl vs. Hydroxymethyl: Replacing the hydroxymethyl group in 6-(Hydroxymethyl)-3-methoxypicolinonitrile () with an aminomethyl group introduces nucleophilic character, enabling peptide coupling or Schiff base formation .
Q & A
Q. What are the common synthetic routes for 6-(Aminomethyl)-3-methoxypicolinonitrile, and what reaction conditions are critical for success?
Methodological Answer: Synthetic pathways often involve sequential functionalization of the pyridine ring. Key steps include:
- Cyano-amination : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 4,6-dibromo derivatives) can undergo substitution with ammonia or amines .
- Methoxylation : Methoxy group installation via alkoxy substitution using sodium methoxide or copper-mediated coupling under controlled temperatures (60–80°C) .
- Nitrile formation : Cyanide introduction via Rosenmund-von Braun reaction or palladium-catalyzed cyanation .
Q. Critical Conditions :
Q. How is the structural identity of 6-(Aminomethyl)-3-methoxypicolinonitrile confirmed?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.85 (s, OCH₃), δ 4.20 (s, NH₂CH₂), and δ 8.10–8.50 (pyridine protons) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 164.1 (calculated: 164.07) confirms the molecular formula C₈H₉N₃O .
- IR Spectroscopy : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 3350 cm⁻¹ (N-H) .
Q. What are the stability and recommended storage conditions for this compound?
Methodological Answer:
- Stability : Hydrolytically sensitive due to the nitrile group. Degrades in aqueous solutions (pH < 5 or > 9) within 48 hours .
- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to enhance scalability .
- Catalyst Screening : Test Pd/Xantphos systems for improved cyanation efficiency .
- Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out false positives .
- Structural Verification : Confirm batch purity via HPLC (≥97%, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent controls) .
Q. What advanced analytical techniques are critical for characterizing degradation products?
Methodological Answer:
- LC-HRMS : Identify hydrolyzed products (e.g., carboxylic acid derivatives) with exact mass accuracy (<2 ppm error) .
- X-Ray Crystallography : Resolve crystal structures of degradation byproducts to confirm bond cleavage sites .
- Kinetic Studies : Monitor degradation rates under accelerated conditions (40°C, 75% RH) to model shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
